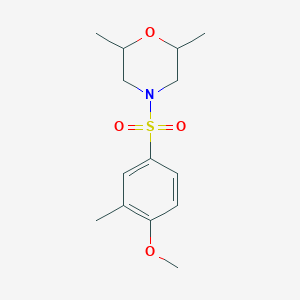

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine

Description

Properties

IUPAC Name |

4-(4-methoxy-3-methylphenyl)sulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-7-13(5-6-14(10)18-4)20(16,17)15-8-11(2)19-12(3)9-15/h5-7,11-12H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBGKZEAGCJUUAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 2,6-dimethylmorpholine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Scientific Research Applications

4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-3-methylbenzenesulfonyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Benzimidazole Derivatives with Morpholine-Sulfonyl Groups

Compounds such as 1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazole derivatives (e.g., 3o, 3p, 3s, 3t) share the benzenesulfonyl-morpholine moiety but differ in their core structure (benzimidazole vs. morpholine) . Key comparisons include:

- Synthesis Efficiency: These benzimidazole derivatives were synthesized with 87% yield, suggesting robust synthetic routes for sulfonyl-morpholine intermediates.

- Physical Properties: The decomposition melting point (98–102°C for 3o/p vs. 92–96°C for 3s/t) highlights stability variations influenced by substituents like N,N-dimethylamino groups . The target compound’s stability may differ due to its distinct substitution pattern.

- Structural Features : The benzimidazole core introduces aromaticity and hydrogen-bonding capacity, which are absent in the target compound. This difference likely impacts biological target interactions.

Fenpropimorph: A Morpholine-Based Fungicide

Fenpropimorph (4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine) is a fungicide with a lipophilic tert-butylphenylpropyl chain at the 4-position of the morpholine ring . Key distinctions include:

- Substituent Effects: Fenpropimorph’s bulky alkyl chain enhances lipophilicity, favoring membrane penetration in fungal targets.

- Molecular Weight and Bioactivity: Fenpropimorph (C₂₀H₃₃NO, MW 303.5 g/mol) is smaller than the target compound (estimated MW >350 g/mol due to the sulfonyl group and aromatic substitutions). This size difference may influence pharmacokinetics and target specificity.

Other Morpholine Derivatives

Examples like 4-(Trimethylsilyl)morpholine and 4-acetyl-morpholine illustrate the diversity of morpholine functionalization . Comparatively:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s sulfonyl group is strongly electron-withdrawing, which may reduce nucleophilic reactivity compared to acetyl or trimethylsilyl substituents.

Data Table: Comparative Overview of Key Compounds

Key Research Findings and Implications

- Substituent-Driven Bioactivity : The tert-butylphenyl chain in Fenpropimorph is critical for fungicidal activity, while sulfonyl groups in benzimidazole derivatives correlate with protease inhibition (e.g., proton pump inhibitors) . The target compound’s benzenesulfonyl group may position it for similar therapeutic roles.

- Synthetic Challenges : High yields (87%) for benzimidazole derivatives suggest scalable methods for sulfonyl-morpholine intermediates, though steric hindrance in the target compound could complicate synthesis .

- Physicochemical Properties : The sulfonyl group’s polarity may render the target compound less effective in hydrophobic environments (e.g., fungal membranes) compared to Fenpropimorph but more suitable for aqueous biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.